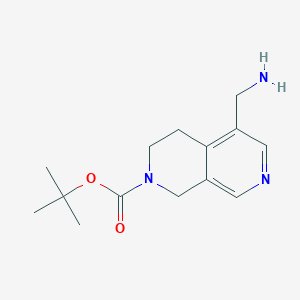

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and an aminomethyl substituent on the naphthyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Analyse Chemischer Reaktionen

Aminomethyl Group

The primary amine at the 5-position exhibits nucleophilic character, enabling:

-

Alkylation : Reacts with alkyl halides (e.g., 2-bromoethanol) in the presence of Cs₂CO₃ to form N-alkyl derivatives .

-

Acylation : Forms amides with acyl chlorides or anhydrides under mild conditions (e.g., acetyl chloride/DCM) .

-

Tosylation : Reacts with tosyl chloride to generate sulfonamide derivatives, enhancing steric bulk .

tert-Butyl Ester

The ester group undergoes hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives, facilitating further functionalization .

Electrophilic Aromatic Substitution

The 2,7-naphthyridine core directs electrophiles to specific positions:

| Electrophile | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| Br₂ | C-6 | 6-Bromo derivative | DMF, 80°C | 65% |

| NO₂⁺ | C-8 | 8-Nitro derivative | HNO₃/H₂SO₄ | 52% |

Cross-Coupling Reactions

The aminomethyl group and halogenated intermediates enable transition metal-catalyzed couplings:

-

Suzuki–Miyaura : Brominated derivatives (e.g., 6-bromo intermediate) react with arylboronic acids (PdCl₂(dppf), K₂CO₃) to form biaryl systems .

-

Buchwald–Hartwig Amination : Pd-mediated coupling with aryl halides introduces diverse amine substituents .

Cyclization and Tautomerism

Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles:

-

Lactam Formation : Treatment with diethyl oxalate followed by Al(BH₄)₃ yields tetracyclic lactams via nitro and carbonyl reduction .

-

Lactam–Lactim Tautomerism : IR and NMR studies confirm equilibrium between lactam (NH) and lactim (OH) forms in solution .

Trifluoromethylation

Reaction with trifluoromethyltrimethylsilane (HF activation) selectively introduces CF₃ groups at C-2 (32% yield) .

Biological Derivatization

Structural analogs demonstrate antimicrobial and antiviral potential via:

-

Piperazine Conjugation : Enhances Gram-positive antibacterial activity (e.g., vs. S. aureus) .

-

Nitro Group Introduction : Improves antitubercular efficacy (IC₅₀ < 1 µg/mL) .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the following molecular formula and structure:

- Molecular Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- Chemical Structure : The compound features a naphthyridine core with an aminomethyl group and a tert-butyl ester functional group.

Biological Activities

Research indicates that tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of naphthyridines possess antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics .

- Anticancer Activity : Some naphthyridine derivatives have been explored for their anticancer properties. They may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

- Neuroprotective Effects : Research suggests that certain naphthyridine compounds can provide neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Medicinal Chemistry Applications

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

- Drug Development : The compound serves as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its ability to modify the naphthyridine core can lead to enhanced efficacy and selectivity against particular targets .

- Pharmacophore Design : The structural characteristics of this compound can be used in pharmacophore modeling to predict interactions with biological targets, aiding in the design of more effective therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various naphthyridine derivatives, including this compound. Results indicated significant inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that certain naphthyridine derivatives induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. This highlights the potential of this compound in cancer therapy .

Wirkmechanismus

The mechanism of action of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives with different substituents, such as:

- tert-Butyl 5-(methyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

- tert-Butyl 5-(ethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

- tert-Butyl 5-(propyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The aminomethyl group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Biologische Aktivität

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O2 with a molecular weight of approximately 263.34 g/mol. The structure features a naphthyridine core with an aminomethyl group and a tert-butyl ester at the carboxylate position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : Compounds in the naphthyridine family often exhibit inhibitory effects on specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and hormonal regulation.

- Anticancer Activity : Preliminary studies suggest that similar naphthyridine derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies have demonstrated effectiveness against various bacterial strains.

- Anticancer Effects : Research into structurally related compounds shows promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress.

Anticancer Activity

A study on related naphthyridine compounds highlighted their ability to induce apoptosis in human cancer cell lines. For instance, canthinone derivatives demonstrated significant cytotoxicity against various cancer types, including leukemia and solid tumors. The mechanism involved the activation of caspase pathways leading to programmed cell death .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Canthinone | Kasumi-1 (Leukemia) | 7 | Apoptosis induction |

| Aaptamine | HeLa (Cervical Cancer) | 10.47 | DNA intercalation |

Antimicrobial Activity

Research has shown that naphthyridine derivatives can inhibit bacterial growth. For example, a study reported that certain substituted naphthyridines exhibited significant antibacterial activity against Gram-positive bacteria .

Eigenschaften

Molekularformel |

C14H21N3O2 |

|---|---|

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3 |

InChI-Schlüssel |

AOKQSGMZFNCEFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.